molecular formula C15H15NO4S B6411035 5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid CAS No. 1261916-57-7

5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid

Cat. No.: B6411035
CAS No.: 1261916-57-7
M. Wt: 305.4 g/mol
InChI Key: QUJUGIYSSPCLDM-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a methyl group and a methylsulfonylamino group attached to the benzoic acid core

Properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-6-7-13(14(8-10)15(17)18)11-4-3-5-12(9-11)16-21(2,19)20/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJUGIYSSPCLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692060
Record name 3'-[(Methanesulfonyl)amino]-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-57-7
Record name 3'-[(Methanesulfonyl)amino]-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid typically involves the introduction of the methylsulfonylamino group onto the benzoic acid core. One common method is through the reaction of 5-methyl-2-aminobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(phenylamino)benzoic acid: Similar structure but lacks the methylsulfonyl group.

    3-Methyl-2-(phenylamino)benzoic acid: Similar structure with a different substitution pattern.

Uniqueness

5-Methyl-2-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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